molecular formula C17H23N7O2 B5574027 N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine

N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine

Cat. No.: B5574027
M. Wt: 357.4 g/mol
InChI Key: LFJICYIUEUOLDX-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H23N7O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.19132300 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Research into pyrimidinamine derivatives has shown significant antiproliferative effects against human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives exhibiting good antiproliferative activity against several cancer cell lines, indicating the potential of these compounds as anticancer agents. The structural similarities suggest that N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine could be explored for similar applications (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012).

Antimicrobial and Anti-inflammatory Agents

Another study by Abu‐Hashem et al. (2020) on novel benzodifuranyl and pyrimidine derivatives highlighted their antimicrobial and anti-inflammatory properties. These findings underscore the potential of pyrimidine-based compounds in developing new therapeutic agents targeting microbial infections and inflammation-related diseases. This underscores the importance of exploring similar derivatives, including this compound, for such applications (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Neuroprotective and Enzyme Inhibition

Compounds containing piperazine and pyrimidine rings have been explored for their neuroprotective properties and enzyme inhibition potential. For example, Anikienko et al. (2004) demonstrated that tetraalkylammonium derivatives of 6-methyluracil, which share structural features with the compound , act as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Anikienko, K. A., Bychikhin, E. A., Kurochkin, V. K., Reznik, V., Akamsin, V. D., & Galyametdinova, I., 2004).

Antihypertensive Agents

Moreover, Bayomi et al. (1999) synthesized 1,2,4-triazolo[1,5-alpha]pyrimidines with piperazine moieties that exhibited antihypertensive activity. This suggests that pyrimidinamine derivatives, by extension, could be investigated for their potential in managing hypertension, demonstrating the broad therapeutic potential of such compounds (Bayomi, S. M., Abdelal, A., El-Ashry, S., & Ghoneim, O., 1999).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how it interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling and disposing of the compound .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new synthetic routes that could be explored .

Properties

IUPAC Name

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c1-3-18-14-11-13(2)21-16(22-14)24-9-7-23(8-10-24)15(25)12-26-17-19-5-4-6-20-17/h4-6,11H,3,7-10,12H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJICYIUEUOLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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